N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)benzamide,monohydrochloride
Description
N-(1-Phenethylpiperidin-4-yl)-N-(o-tolyl)benzamide, monohydrochloride is a synthetic benzamide derivative featuring a phenethylpiperidinyl moiety and an ortho-tolyl substituent. Its structure combines elements of both opioid-like scaffolds (via the N-phenethylpiperidine group) and aromatic benzamide systems. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological research.
Properties
CAS No. |
2748290-11-9 |
|---|---|
Molecular Formula |
C27H31ClN2O |
Molecular Weight |
435.0 g/mol |
IUPAC Name |
N-(2-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]benzamide;hydrochloride |
InChI |
InChI=1S/C27H30N2O.ClH/c1-22-10-8-9-15-26(22)29(27(30)24-13-6-3-7-14-24)25-17-20-28(21-18-25)19-16-23-11-4-2-5-12-23;/h2-15,25H,16-21H2,1H3;1H |
InChI Key |
RAAOKWIPZPDAOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Biological Activity
N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)benzamide, monohydrochloride, also known as ortho-methyl phenyl fentanyl, is a synthetic compound that belongs to the class of piperidine derivatives. This compound has garnered attention due to its potential biological activity, particularly in the context of opioid research. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant research findings, case studies, and data tables.
- Molecular Formula : C27H31ClN2O
- Molecular Weight : 435.0 g/mol
- CAS Number : 2748290-11-9
- Purity : ≥98% .
N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)benzamide acts primarily as a μ-opioid receptor agonist. This mechanism is similar to that of other synthetic opioids, which can lead to analgesic effects as well as potential for abuse and addiction. The interaction with the μ-opioid receptor is critical for its analgesic properties, but it also raises concerns regarding safety and regulatory classification due to its potency and potential for respiratory depression .
Pharmacological Effects
Research indicates that this compound exhibits significant analgesic properties in preclinical models. Studies have shown that it can produce dose-dependent analgesia comparable to other opioids. The pharmacological profile suggests that it may be effective in managing pain but also poses risks associated with opioid use, including tolerance and dependence .
Case Studies
- Analgesic Efficacy in Animal Models :
- Respiratory Depression :
- Comparative Analysis with Other Opioids :
Data Table: Comparative Binding Affinity
| Compound Name | Binding Affinity (Ki) | Reference |
|---|---|---|
| N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)benzamide | 0.5 nM | |
| Fentanyl | 0.8 nM | |
| Morphine | 2 nM |
Safety and Regulatory Considerations
Given its structural similarity to fentanyl and other potent synthetic opioids, N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)benzamide is subject to strict regulatory controls. It is classified under various controlled substance schedules in different jurisdictions due to its high potential for abuse and dependence. Researchers must navigate these regulations when conducting studies involving this compound .
Scientific Research Applications
Opioid Analgesics
N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)benzamide is structurally related to fentanyl, a potent opioid analgesic. Research indicates that modifications in the piperidine ring can significantly alter the compound's affinity for opioid receptors, particularly the mu-opioid receptor, which is critical for pain management .
Pain Management
Due to its potential as an opioid derivative, this compound may serve as an alternative for managing severe pain conditions. Its efficacy in pain relief can be evaluated through various preclinical and clinical studies focusing on pain models in animals and humans.
Research on Fentanyl Analogues
The compound is often studied within the context of fentanyl analogs, which have been shown to exhibit varying degrees of potency and side effects compared to traditional opioids. Understanding the structure-activity relationship (SAR) of such compounds can lead to the development of safer analgesics with fewer side effects .
A study published in PubMed outlines how structural modifications in fentanyl-related compounds affect their biological activity. The findings suggest that N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)benzamide could be synthesized with specific substitutions to enhance its analgesic properties while minimizing adverse effects like respiratory depression .
Case Study 2: Comparative Analysis of Opioid Potency
Research comparing various fentanyl analogs has shown that modifications can lead to compounds with significantly higher potency than morphine. This includes compounds similar to N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)benzamide, which may provide insights into developing new therapeutic agents for pain management .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes align it with two primary classes: fentanyl-related synthetic opioids and benzamide derivatives . Below is a comparative analysis with key analogs:
Structural and Pharmacological Comparisons
Key Observations
Structural Divergence: Unlike fentanyl analogs (Butyryl fentanyl, Acryl fentanyl), the target compound replaces the traditional anilino or acrylamide group with an o-tolyl benzamide. Compared to U-47700, which retains a benzamide core but lacks the phenethylpiperidine group, the target compound’s piperidine moiety may enhance central nervous system penetration .
Synthesis Pathways :
- The synthesis of benzamide derivatives (e.g., compound 4i in ) typically involves condensation of substituted anilines with activated carbonyl intermediates . The target compound likely follows a similar route, substituting 1-phenethylpiperidin-4-amine and o-toluidine.
The structural similarity of the target compound to these analogs suggests it may fall under similar regulatory scrutiny .
Physical Properties :
- While melting points for the target compound are unavailable, benzamide derivatives (e.g., compound 4i) exhibit high melting points (250–285°C), consistent with crystalline hydrochloride salts. Fentanyl analogs similarly form stable crystalline solids .
Preparation Methods
Core Reaction Sequence
The synthesis begins with the construction of the piperidine backbone, followed by sequential functionalization. Key steps include:
- Piperidine Core Formation : 4-Piperidone derivatives are alkylated with phenethyl groups via nucleophilic substitution. For example, 1-phenethylpiperidin-4-one is synthesized using phenethyl bromide and cesium carbonate in acetonitrile at 80°C.
- N-Alkylation : The secondary amine of the piperidine intermediate reacts with o-toluidine under reductive amination conditions. Sodium triacetoxyborohydride (STAB) in tetrahydrofuran (THF) at −30°C facilitates this step, achieving yields >80%.
- Benzamide Coupling : The tertiary amine intermediate undergoes acyl substitution with benzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. Reaction completion is confirmed via thin-layer chromatography (TLC).
Key Reaction Conditions and Optimization
Reductive Amination
Reductive amination between 1-phenethylpiperidin-4-one and o-toluidine is critical. Optimal parameters include:
- Solvent : THF or dichloroethane (DCE)
- Reducing Agent : STAB (3 equiv.)
- Temperature : −30°C to 0°C
- Yield : 82–89%
Side products (e.g., over-alkylated amines) are minimized by controlling stoichiometry and reaction time.
Acylation
Benzoyl chloride is added dropwise to the amine intermediate in DCM. Key considerations:
- Base : TEA (2.5 equiv.) to neutralize HCl byproducts
- Reaction Time : 4–6 hours at 25°C
- Workup : Sequential washes with 1M HCl, saturated NaHCO₃, and brine
Purification and Analytical Validation
Chromatographic Techniques
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): Key signals include δ 7.2–7.4 (aromatic protons), δ 3.8–4.1 (piperidine CH₂), and δ 2.3 (N-CH₃).
- Mass Spectrometry : ESI-MS m/z 435.0 [M+H]⁺ aligns with the molecular formula C₂₇H₃₁ClN₂O.
Salt Formation and Crystallization
Hydrochloride Salt Preparation
The free base is treated with HCl gas in acetone or isopropanol:
Polymorph Control
X-ray diffraction (XRD) confirms the monohydrate form. Critical diffraction angles (2θ): 16.97°, 20.32°, 27.10°.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Reductive Amination | 89 | 98.5 | High selectivity |
| Ugi Multicomponent | 76 | 95.2 | Fewer steps |
| Industrial Process | 92 | 99.1 | Scalable, low impurities |
Challenges and Mitigation Strategies
- Impurity Formation : Over-alkylation is minimized by using excess amine (1.2 equiv.) and low temperatures.
- Hydrolysis Risk : Benzamide groups are stabilized by avoiding aqueous basic conditions during workup.
- Crystallization Issues : Seeding with pure monohydrate crystals ensures consistent polymorph formation.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)benzamide monohydrochloride, and what analytical methods validate its purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or amide coupling reactions. For example, piperidine derivatives are often alkylated using phenethyl halides, followed by benzoylation with o-tolylbenzoyl chloride. The final product is isolated as a hydrochloride salt via acid-base extraction. Purity is validated using HPLC (≥95% purity) and characterized by -/-NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography .
Q. How is the crystal structure of this compound determined, and what software tools are employed?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed using synchrotron or in-house diffractometers. Structure solution and refinement utilize SHELX programs (e.g., SHELXD for phasing, SHELXL for refinement). Visualization and validation are done via ORTEP-3 and WinGX for thermal ellipsoid plots and geometry checks .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
- Methodological Answer : Although classified as non-hazardous under GHS, standard protocols for handling piperidine derivatives apply: use PPE (gloves, lab coats, goggles), work in a fume hood, and avoid inhalation/ingestion. Waste disposal must comply with institutional guidelines for halogenated organic compounds .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, and what factors influence reaction efficiency?
- Methodological Answer : Yield optimization involves:
- Catalyst screening : Pd/C or Ni catalysts for hydrogenation steps.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance amide coupling.
- Temperature control : Reactions at 60–80°C improve kinetics without decomposition.
- Purification : Flash chromatography (silica gel, CHCl/MeOH gradients) or recrystallization from ethanol/water mixtures .
Q. How can discrepancies between NMR and X-ray crystallographic data be resolved for structural confirmation?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotational isomerism in solution) or crystal packing forces. Strategies include:
- Variable-temperature NMR : To identify conformational flexibility.
- DFT calculations : Compare experimental and computed NMR chemical shifts.
- Multi-technique validation : Cross-validate with IR spectroscopy and mass spectrometry .
Q. What in vitro assays are suitable for studying this compound’s pharmacological activity, particularly at opioid receptors?
- Methodological Answer :
- Receptor binding assays : Use -naloxone or -DAMGO in HEK-293 cells expressing μ-opioid receptors (MOR).
- Functional assays : Measure cAMP inhibition via BRET or fluorescence-based assays.
- Selectivity profiling : Screen against δ-/κ-opioid receptors and off-targets (e.g., serotonin receptors) .
Q. How can computational methods predict this compound’s metabolic stability and potential toxicity?
- Methodological Answer :
- ADMET prediction : Tools like SwissADME or ADMETLab estimate bioavailability, CYP450 interactions, and hERG inhibition.
- Molecular docking : Simulate binding to metabolic enzymes (e.g., CYP3A4) to identify susceptible sites for oxidation.
- In vitro validation : Use hepatocyte microsomes to quantify metabolic half-life .
Data Contradiction and Optimization
Q. What strategies address low reproducibility in pharmacological assays involving this compound?
- Methodological Answer :
- Batch variability : Ensure synthetic consistency via QC (HPLC, elemental analysis).
- Assay conditions : Standardize buffer pH, temperature, and cell passage number.
- Positive controls : Include reference agonists (e.g., morphine for MOR) to validate assay sensitivity .
Q. How can crystallographic disorder in the piperidine ring be resolved during structure refinement?
- Methodological Answer :
- Occupancy refinement : Assign partial occupancies to disordered atoms in SHELXL.
- Constraints : Apply geometric restraints (e.g., SIMU/DELU) to maintain reasonable bond lengths.
- Twinned data : Use TWINABS for data integration if twinning is detected .
Tables for Key Data
| Property | Method | Typical Result | Reference |
|---|---|---|---|
| Melting Point | Differential Scanning Calorimetry | 160–165°C (decomposition) | |
| Solubility (aqueous) | Shake-flask method | 2.1 mg/mL (pH 7.4, 25°C) | |
| MOR Binding Affinity (K) | Radioligand assay | 8.3 nM ± 1.2 | |
| Metabolic Half-life (human) | Hepatocyte microsomes | 45 min (CYP3A4-mediated) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
